Orientanol A Orientanol A Orientanol A is a natural product found in Erythrina variegata and Erythrina sigmoidea with data available.
Brand Name: Vulcanchem
CAS No.: 190381-82-9
VCID: VC0209829
InChI: InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1
SMILES: CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O
Molecular Formula: C21H24O7
Molecular Weight:

Orientanol A

CAS No.: 190381-82-9

Cat. No.: VC0209829

Molecular Formula: C21H24O7

Molecular Weight:

* For research use only. Not for human or veterinary use.

Orientanol A - 190381-82-9

Specification

CAS No. 190381-82-9
Molecular Formula C21H24O7
IUPAC Name (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
Standard InChI InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1
SMILES CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O
Appearance Powder

Introduction

Chemical Properties of Orientanol A

Molecular Structure and Identification

Orientanol A features a complex molecular structure characteristic of flavonoids, with specific structural elements that contribute to its biological activities. The chemical details of Orientanol A are summarized in the following table:

PropertyValue
Chemical NameOrientanol A
Molecular FormulaC21H24O7
Molecular Weight388.41 g/mol
CAS Number190381-82-9
Chemical ClassFlavonoids (Isoflavonoids)
SMILES NotationOC1C=C2OC[C@@]3(O)C4C=CC(OC)=C(CC@@(O)[H])C=4O[C@@]3([H])C2=CC=1

Physical and Chemical Characteristics

Orientanol A typically exists as a solid at room temperature . The compound contains multiple functional groups, including hydroxyl groups that contribute to its polarity and potential for hydrogen bonding. These structural features influence its solubility profile and biological interactions.

Orientanol A is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . For laboratory applications, the compound is often prepared in appropriate solvents at various concentrations depending on the specific research requirements.

Natural Sources and Distribution

Plant Sources

Orientanol A is primarily isolated from plants belonging to the genus Erythrina (family Fabaceae). The main natural sources include:

  • Erythrina arborescens - the first documented source of Orientanol A

  • Erythrina variegata - another significant source from which several isoflavonoids including Orientanol A have been isolated

Distribution in Plant Tissues

Within these plants, Orientanol A is predominantly found in the root tissues, although it has also been detected in the stem bark . The concentration of Orientanol A varies depending on factors such as the plant species, growth conditions, geographical location, and collection season.

Isolation and Extraction Methods

The isolation of Orientanol A from natural sources typically follows these general steps:

  • Collection and preparation of plant material (roots or stem bark of Erythrina species)

  • Maceration with acetone or other appropriate organic solvents

  • Separation of the chloroform-soluble fraction

  • Purification through repeated silica gel column chromatography

  • Elution with various solvents and gradients

  • Structure determination through spectroscopic studies

The extraction and isolation procedure described by researchers working with Erythrina variegata demonstrates a typical approach: the roots are macerated with acetone, and the chloroform-soluble fraction is subjected to repeated silica gel column chromatography followed by elution with various solvents . The structure of isolated compounds, including Orientanol A, is then determined through extensive spectroscopic studies including NMR spectroscopy.

Biological Activities of Orientanol A

Antimicrobial Activity

The most extensively studied biological activity of Orientanol A is its antimicrobial effect, particularly against Staphylococcus aureus and its drug-resistant strains. While Orientanol A demonstrates antibacterial activity, its structural cousin Orientanol B has shown even more potent effects against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative studies have shown that Orientanol B and erycristagallin (another compound from Erythrina) exhibit the highest anti-MRSA activity with minimum inhibitory concentration (MIC) values of 3.13-6.25 μg/ml . These findings highlight the potential of these compounds as leading candidates for the development of new phytotherapeutic agents against MRSA infections.

Other Biological Activities

Beyond its antimicrobial properties, Orientanol A has been reported to possess various other biological activities:

  • Anticancer properties: Research indicates potential anticancer effects through various mechanisms including inhibition of cell proliferation

  • Antioxidant activity: The compound has demonstrated ability to neutralize free radicals and reduce oxidative stress

  • Anti-inflammatory effects: Studies suggest Orientanol A may modulate inflammatory pathways

  • Apoptosis-inducing properties: Evidence indicates the compound may trigger programmed cell death in certain cell types

Structure-Activity Relationship

Comparison with Related Compounds

The biological activity of Orientanol A can be better understood by comparing it with structurally related compounds from the same plant sources. A significant finding from structure-activity relationship studies is that the presence and position of prenyl groups (3-methylbut-2-en-1-yl groups) on the flavonoid skeleton play a crucial role in determining the antimicrobial activity of these compounds .

The following table compares Orientanol A with some related compounds from Erythrina species:

CompoundStructure TypeAnti-MRSA Activity (MIC)Key Structural Features
Orientanol AIsoflavonoidModeratePrenyl group
Orientanol BPterocarpanHigh (3.13-6.25 μg/ml)9-hydroxy-3-methoxy-2-γ,γ-dimethylallylpterocarpan structure
ErycristagallinPterocarpanHigh (3.13-6.25 μg/ml)3,9-dihydroxy-2,10-di(γ,γ-dimethylallyl)-6a,11a-dehydropterocarpan structure
Erythrabissin IFlavonoidModerateDifferent prenylation pattern

Structural Determinants of Activity

Research on flavonoids from Erythrina species has revealed important insights about structure-activity relationships:

  • Prenylation enhances antimicrobial activity: The presence of prenyl groups (dimethylallyl groups) significantly increases antibacterial effectiveness

  • Number of prenyl groups: Compounds with multiple prenyl groups (like erycristagallin) often show enhanced activity compared to those with single prenylation

  • Cyclization effects: The cyclization of prenyl groups into pyran rings (as in some related compounds) may reduce antimicrobial activity

  • Basic skeleton: The pterocarpan skeleton (as in Orientanol B) appears to confer higher antimicrobial activity than other flavonoid skeletons

These structure-activity relationships provide valuable guidance for the potential development of synthetic derivatives with enhanced biological activities.

Research Applications

Pharmaceutical Research

Orientanol A has multiple applications in pharmaceutical research including:

  • Development of new antibacterial agents, particularly against drug-resistant bacteria like MRSA

  • Cancer research, investigating its potential anticancer mechanisms and applications

  • Anti-inflammatory drug development, exploring its ability to modulate inflammatory pathways

  • Antioxidant research, studying its capacity to neutralize harmful free radicals

Agricultural and Industrial Applications

Beyond pharmaceutical applications, Orientanol A has potential uses in:

  • Agricultural research for natural pesticide development

  • Food industry applications, potentially as a natural preservative

  • Cosmetic industry research, possibly exploiting its antioxidant properties

Mechanism of Action

The mechanisms through which Orientanol A exerts its biological effects are still being elucidated. Current understanding suggests that the compound interacts with various molecular targets and pathways:

  • Binding to specific proteins and enzymes, modulating their activity

  • Inhibition of cell proliferation through interference with cell cycle regulation

  • Induction of apoptosis (programmed cell death) in certain cell types

  • Reduction of oxidative stress through antioxidant activity

  • Possible interference with bacterial cell wall synthesis or other vital bacterial processes

More detailed mechanistic studies are needed to fully understand how Orientanol A produces its diverse biological effects.

Future Research Directions

Despite promising findings, research on Orientanol A is still in relatively early stages. Several important areas for future investigation include:

  • Comprehensive toxicological studies to establish safety profiles

  • Clinical trials to evaluate therapeutic potential in humans

  • Development of semi-synthetic derivatives with enhanced activity or improved pharmacokinetic properties

  • More detailed mechanistic studies to elucidate precise molecular targets

  • Exploration of synergistic effects with other bioactive compounds or conventional drugs

  • Sustainable production methods, including biotechnological approaches

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